[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine
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Overview
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is a complex organic compound featuring a pyrrolidine ring, an aminoethyl group, and a benzyl-methyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of a preformed pyrrolidine ring. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino acids or nitriles.
Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions where an aminoethyl group is introduced to the pyrrolidine ring.
Attachment of the Benzyl-Methyl-Amine Moiety: This can be done through reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Scientific Research Applications
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.
Aminoethyl Derivatives: Compounds containing the aminoethyl group, such as certain alkaloids.
Benzyl-Methyl-Amine Derivatives: Compounds with similar amine functionalities.
Uniqueness
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S)-1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJCZSUHCDQCG-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCN(C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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